molecular formula C22H21NO3 B3967394 3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide

3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide

Cat. No.: B3967394
M. Wt: 347.4 g/mol
InChI Key: FEFPBDOSNCGBFO-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of phenolic amides This compound features a complex structure with three aromatic rings and various functional groups, including hydroxyl, methoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-hydroxybenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the intermediate 3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)propanamide.

    Aromatic Substitution: The intermediate undergoes a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the phenyl group, yielding the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-N-phenylpropanamide: Lacks the methoxy group, resulting in different chemical properties.

    3-(2-hydroxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide: The methoxy group is positioned differently, affecting its reactivity and interactions.

    3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)propanamide: Lacks the additional phenyl group, leading to variations in its chemical behavior.

Uniqueness

3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N-(3-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-26-18-11-7-10-17(14-18)23-22(25)15-20(16-8-3-2-4-9-16)19-12-5-6-13-21(19)24/h2-14,20,24H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFPBDOSNCGBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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